The quantitative and qualitative solubility data for eserethole is summarized in the following table.
| Solvent | Solubility Level | Quantitative Description | Appearance of Solution |
|---|---|---|---|
| Chloroform | Sparingly Soluble | Not specified [1] | Red to Dark Red [1] |
| Ethanol | Slightly Soluble | Not specified [1] | Red to Dark Red [1] |
This solubility profile is consistent with eserethole's role primarily as a synthetic intermediate for alkaloids like physostigmine, rather than as a final formulated drug product [1].
For experimental work, proper solvent preparation is critical, especially since commercial chloroform contains ethanol as a stabilizer.
| Aspect | Key Method & Consideration |
|---|---|
| Commercial Chloroform | Contains 0.5-1.0% ethanol as a stabilizer to prevent the formation of toxic phosgene [2] [3]. |
| Ethanol Removal | Alumina Adsorption Method: Pass chloroform through a chromatographic column packed with analytical grade alumina particles (100-200 mesh). Recommended ratio: 5-30g alumina per 100ml chloroform. After standing for 30-40 minutes, elute at 20-25 ml/min [4]. |
| Safety & Handling | Chloroform is toxic if inhaled, harmful if swallowed, causes skin and eye irritation, and may cause damage to organs (like liver and kidneys) through prolonged or repeated exposure. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area [5] [3]. |
The diagram below outlines the two main methods for preparing ethanol-free chloroform.
Available data shows eserethole is sparingly soluble in chloroform and slightly soluble in ethanol. The alumina adsorption method provides a faster, safer way to prepare ethanol-free chloroform for sensitive experiments.
| Property | Specification |
|---|---|
| IUPAC Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1] |
| Molecular Formula | C₁₅H₂₂N₂O [1] [2] |
| Molecular Weight | 246.35 g·mol⁻¹ [1] |
| CAS Registry Number | 469-23-8 [1] [2] |
| Appearance | Red to dark red semi-solid [1] [2] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethanol [1] [2] |
| Storage | -20°C freezer, under inert atmosphere [2] |
Eserethole serves as a key synthetic intermediate. The following is a generalized workflow based on patented synthesis routes:
Synthetic workflow for Eserethole.
The synthesis can be broken down into two main stages:
Alkylation of 5-Hydroxy-1,3-dimethyloxindole
Cyclization to Eserethole
The identity of Eserethole was historically established through a competitive scientific effort in the 1930s. The research groups of Percy Julian and Sir Robert Robinson independently reported the synthesis of d,l-eserethole as an intermediate for physostigmine. The compound synthesized by Julian's group was ultimately confirmed to be correct, based on its melting point equivalence with the material obtained from natural sources [1].
Eserethole is a vital intermediate in the synthesis of physostigmine and other acetylcholinesterase-inhibiting alkaloids [1]. The following protocol details a reliable method for its preparation, adapted from patent literature [2] [3].
Key Hazards & Safety Notes:
The synthesis begins with 5-hydroxy-1,3-dimethyloxindole and proceeds through O-alkylation, cyanoalkylation, reduction, and cyclization to form the tricyclic core of eserethole [2] [3].
Step 1: O-Alkylation to 5-Ethoxy-1,3-dimethyloxindole
Step 2: Cyanoalkylation to 3-(Cyanomethyl)-5-ethoxy-1,3-dimethyloxindole
Step 3: Reduction and Cyclization to Eserethole
The table below summarizes the expected physical properties and analytical data for synthesized Eserethole.
| Property / Method | Specification / Result |
|---|---|
| Appearance | Red to dark red semi-solid [1] |
| Molecular Formula | C₁₅H₂₂N₂O [1] |
| Molecular Weight | 246.35 g/mol [1] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethanol [1] |
| Storage | Store at -20 °C (253 K) under inert conditions [1] |
| TLC (Silica Gel) | Rf ~0.4-0.5 (Ethyl Acetate/Heptane 1:1) |
| ¹H NMR (CDCl₃) | Characteristic signals: δ 6.5-6.7 (m, 3H, Ar-H), 4.0 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 3.1 (s, 3H, N-CH₃), 2.8 (s, 3H, N-CH₃), 1.4 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.3 (s, 3H, C-CH₃) [2] |
The following diagram visualizes the multi-step synthesis pathway for Eserethole.
The synthesized Eserethole serves as a crucial precursor for the synthesis of the natural alkaloid physostigmine, which is used to treat glaucoma and delayed gastric emptying [1]. It is also an intermediate for other acetylcholinesterase inhibitors like (-)-physovenine and (-)-geneserine [1].
Troubleshooting:
This note describes a general and flexible route for synthesizing esermethole and its analogues, developed as an alternative to traditional methods. The key innovation is a one-pot palladium-catalyzed sequential arylation-allylation of o-bromoanilides, which constructs the core oxindole scaffold featuring a full carbon quaternary center [1].
Core Synthetic Strategy: The transformation begins with an o-bromoanilide substrate. A palladium catalyst, using inexpensive triphenylphosphine as a highly effective ligand, mediates two key bond-forming events in a single pot [1]:
This cascade reaction efficiently produces advanced 3-allyl-3-aryloxindole intermediates. Subsequent functional group manipulations and cyclizations then yield the final esermethole framework [1].
The table below summarizes the key components of the one-pot Pd-catalyzed reaction as described in the publication [1].
Table 1: Key Reaction Components for the Sequential Arylation-Allylation
| Component | Role / Description | Specific Example / Note |
|---|---|---|
| Substrate | Starting material | o-Bromoanilides [1] |
| Catalyst | Mediates bond formation | Palladium source (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with ligand) [1] |
| Ligand | Enhances catalyst efficiency | Triphenylphosphine (PPh₃) - noted as cheap and effective [1] |
| Key Step | Bond-forming sequence | Sequential arylation-allylation [1] |
| Primary Product | Advanced intermediate | Oxindoles with a full carbon quaternary center [1] |
| Final Target | Application of the method | Esermethole and its analogues [1] |
The following diagram illustrates the conceptual workflow for the one-pot synthesis, from substrate preparation to the final product.
Workflow Description: The process begins with the preparation of an o-bromoanilide substrate. This compound is then subjected to the one-pot sequential reaction in the presence of a Palladium catalyst and Triphenylphosphine (PPh₃) ligand [1]. This key step yields a 3-allyl-3-aryloxindole intermediate containing the critical quaternary carbon center. This intermediate undergoes final downstream functionalization—which may include cyclization and other group modifications—to produce the target molecule, esermethole, or a designed analogue [1].
For researchers aiming to employ this methodology, please consider the following:
Poly (ADP-ribose) polymerase 1 (PARP-1) is an abundant nuclear enzyme that serves as a primary sensor of DNA damage, with critical functions in maintaining genomic integrity. PARP-1 detects DNA strand breaks within 1-3 seconds of their formation and undergoes 500-1000-fold catalytic activation upon DNA binding, initiating a sophisticated DNA damage response (DDR) system. This rapid response mechanism makes PARP-1 an attractive therapeutic target in oncology, particularly for cancers with deficiencies in homologous recombination repair pathways. PARP-1 constitutes approximately 90% of the cellular PARP activity and is present at remarkably high concentrations of 1-2 million molecules per cell, underscoring its fundamental role in cellular homeostasis [1] [2] [3].
The molecular structure of PARP-1 comprises six distinct functional domains that facilitate its DNA damage response capabilities. Three zinc finger domains (F1, F2, and F3) enable recognition of DNA strand breaks, with F1 and F2 interacting directly with damaged DNA through specialized "base-stacking loops" and "backbone grip" regions that recognize the DNA structure rather than specific sequences. The WGR domain and catalytic domain (CAT), containing helical (HD) and ADP-ribosyltransferase (ART) subdomains, complete the functional architecture. In the absence of DNA damage, PARP-1 maintains a "beads on a string" configuration with minimal basal activity. Upon DNA damage recognition, the enzyme undergoes dramatic conformational changes, forming a collapsed structure that establishes a network of interdomain contacts essential for its catalytic activation [1].
PARP-1 plays a multifaceted role in DNA repair through several distinct mechanisms:
Single-Strand Break Repair (SSBR): PARP-1 serves as the primary responder to single-strand breaks (SSBs), the most common form of DNA damage. Through its zinc finger domains, PARP-1 detects SSBs and initiates the repair process by catalyzing the poly(ADP-ribosyl)ation of target proteins using NAD+ as a substrate [4] [3].
Allosteric Activation Mechanism: DNA binding triggers local unfolding within the helical domain (HD), relieving autoinhibition and allowing full NAD+ access to the catalytic site. This allosteric switch represents a remarkable example of enzyme regulation, with activation occurring approximately 40 Å away from the DNA binding site [1].
Multiple DNA Repair Pathway Involvement: Beyond SSBR, PARP-1 contributes to nucleotide excision repair, non-homologous end joining, microhomology-mediated end joining, homologous recombination, and DNA mismatch repair, demonstrating its versatile role in genome maintenance [4] [3].
Table 1: PARP-1 Domains and Their Functions in DNA Damage Response
| Domain | Structure | Function in DNA Damage Response | Activation Mechanism |
|---|---|---|---|
| Zinc Finger F1 | β strands with base-stacking loop | Primary DNA damage sensor; essential for activation | DNA binding induces conformational changes |
| Zinc Finger F2 | Similar to F1 with higher DNA affinity | DNA localization and retention | Strong DNA binding, dispensable for activation |
| Zinc Finger F3 | Unrelated to F1/F2 | Facilitates interdomain contacts | Interaction with F1 and DNA |
| WGR Domain | DNA binding domain | Participates in DNA damage sensing | Forms part of collapsed active structure |
| Catalytic Domain (CAT) | HD and ART subdomains | ADP-ribosyl transferase activity | HD unfolding relieves autoinhibition |
PARP inhibitors (PARPi) represent a breakthrough in targeted cancer therapy, with multiple mechanisms of action that selectively target cancer cells with DNA repair deficiencies:
Catalytic Inhibition: PARP inhibitors compete with NAD+ for binding to the catalytic site of PARP-1, preventing PARylation and subsequent DNA repair processes. This competition disrupts the recruitment of repair proteins to DNA damage sites, particularly those involved in base excision repair [4] [5].
PARP Trapping: Beyond catalytic inhibition, PARP inhibitors trap PARP-DNA complexes on damaged DNA, creating physical barriers to replication forks. These trapped complexes are more cytotoxic than the absence of PARP activity itself, contributing significantly to the anti-cancer effects of PARP inhibitors [6] [1].
Synthetic Lethality in HR-Deficient Cancers: The most clinically exploited mechanism involves synthetic lethality in tumors deficient in homologous recombination (HR) repair, particularly those with BRCA1/2 mutations. While PARP inhibition or HR deficiency alone is viable, their combination leads to cumulative DNA damage and cell death, selectively targeting cancer cells while sparing healthy cells with functional HR pathways [7] [4] [5].
Figure 1: PARP-1 Activation and Inhibition Mechanisms. This diagram illustrates the normal PARP-1 DNA repair pathway (blue/green) and the mechanisms of PARP inhibition (red) leading to synthetic lethality in HR-deficient cells.
The competitive co-culture assay provides a robust system for evaluating synthetic lethal interactions in a more physiologically relevant competitive environment. This protocol enables direct comparison of isogenic cell pairs with and without specific genetic alterations (e.g., BRCA1 deficiency) through fluorescent labeling and co-culture:
Cell Line Preparation: Generate isogenic cell pairs (e.g., BRCA1+/+ and BRCA1-/-) from appropriate cell lines such as triple-negative breast cancer SUM149 or non-cancerous RPE cells. Introduce fluorescent reporters (e.g., eGFP, mCherry, Azurite) via lentiviral transduction followed by FACS sorting to establish pure populations [7].
Experimental Setup: Seed fluorescently labeled isogenic cell pairs at a 1:1 ratio (total 1,500 cells/well in 96-well plates) in complete medium. Treat with PARP inhibitors (e.g., olaparib, niraparib, veliparib, talazoparib) using appropriate concentration ranges (typically 0.2-50.0 μM) with 1/3 dilution factors. Refresh drug treatment on days 1 and 4 post-seeding [7].
Analysis and Data Collection: After 6 days, harvest cells using trypsin-EDTA and analyze fluorescent cell populations by flow cytometry. Calculate relative cell ratios to determine preferential targeting of deficient cells. Include appropriate controls (DMSO vehicle, single cultures for normalization) [7].
Table 2: PARP Inhibitors and Their Experimental Applications
| PARP Inhibitor | Clinical Status | Experimental IC50 Range | Key Research Applications | Special Characteristics |
|---|---|---|---|---|
| Olaparib | FDA-approved for multiple cancers | 0.2-50.0 μM | Competitive co-culture assays, combination therapy studies | First PARP inhibitor approved clinically |
| Rucaparib | FDA-approved for ovarian cancer | Not specified | Radiosensitization studies, neuroblastoma research | First PARP inhibitor in clinical trials |
| Niraparib | FDA-approved for ovarian cancer | 0.2-50.0 μM | Maintenance therapy research, BRCA-mutant models | Once-daily dosing advantage |
| Talazoparib | FDA-approved for breast cancer | 0.2-50.0 μM | Metastatic BRCA-mutant breast cancer | Most potent PARP trapper |
| Veliparib | Phase III trials | Not specified | Combination with chemotherapy | Lower trapping activity |
Clonogenic assays measure the ability of cells to proliferate indefinitely after treatment, providing critical data on radiosensitization effects of PARP inhibitors:
Cell Seeding and Treatment: Seed appropriate cell lines (e.g., SK-N-BE(2c) neuroblastoma or UVW/NAT glioma) at densities of 250-500 cells/plate in triplicate. Treat with PARP inhibitors (rucaparib or olaparib) and simultaneously irradiate using X-ray irradiator (0.93 Gy/min) [8].
Incubation and Analysis: Incubate for 8-14 days depending on cell line until colonies develop (≥50 cells). Fix with methanol/PBS (50:50 v/v), stain with crystal violet, and count colonies. Calculate survival fractions relative to untreated controls and fit data using linear-quadratic models to determine IC50 values and dose-enhancement factors (DEF) [8].
Data Interpretation: PARP inhibition typically reduces the radiation dose required for 50% cell kill by approximately 50%, demonstrating significant radiosensitization. This approach is particularly relevant for 131I-MIBG radionuclide therapy in neuroblastoma and other radiotherapy applications [8].
Direct measurement of PARP-1 enzymatic activity provides verification of inhibitor efficacy and cellular target engagement:
Cell Preparation and Stimulation: Seed cells on glass coverslips in 6-well plates at 0.5-1×10⁵ cells/well. Pre-treat with PARP inhibitors for 1.5 hours, then stimulate PARP-1 activity with 20 mM hydrogen peroxide for 20 minutes at room temperature in the dark [8].
Detection and Quantification: Fix cells with ice-cold methanol/acetone and perform immunocytochemistry using specific antibodies against poly(ADP-ribose) (PAR) polymers. Quantify fluorescence intensity per cell using image analysis software, normalizing to untreated controls [8].
PARP inhibitors have demonstrated significant efficacy as monotherapies in cancers with homologous recombination deficiencies:
BRCA-Mutant Cancers: Olaparib, rucaparib, niraparib, and talazoparib have received FDA approval for various BRCA-mutant cancers, including ovarian, breast, pancreatic, and prostate cancers. The synthetic lethality approach exploits the inherent vulnerability of HR-deficient cancer cells to PARP inhibition [4] [5].
TNBC Applications: Triple-negative breast cancers frequently exhibit BRCAness phenotypes (HR deficiency without BRCA mutations), making them susceptible to PARP inhibition. Up to 40% of TNBC cases show HR pathway deficiencies, expanding the potential applications of PARP inhibitors beyond hereditary BRCA-mutant cancers [9].
Combination approaches represent promising strategies to enhance PARP inhibitor efficacy and overcome resistance:
DNA-Damaging Chemotherapy Combinations: PARP inhibitors potentiate the effects of DNA-damaging agents, including platinum-based drugs, topoisomerase I inhibitors, and alkylating agents. However, these combinations often face dose-limiting toxicities, particularly myelosuppression, requiring careful dose optimization [6] [4].
Novel Scheduling Approaches: Recent clinical trials (NCT02769962) have investigated gapped scheduling with nanoparticle topoisomerase I inhibitors (CRLX101) combined with olaparib. This approach allows higher olaparib dosing (250 mg twice daily) with reduced toxicity, demonstrating the importance of pharmacological scheduling in combination therapies [6] [10].
Radiosensitization Applications: PARP inhibitors enhance the efficacy of radiotherapy in neuroblastoma and other cancers by preventing repair of radiation-induced DNA damage. The combination with 131I-MIBG targeted radiotherapy shows particular promise for high-risk neuroblastoma patients [8].
Table 3: Clinical Trial Results of PARP Inhibitor Combination Therapy
| Trial Parameter | CRLX101 + Olaparib (NCT02769962) | PARPi + Conventional Chemotherapy | PARPi + Radiotherapy |
|---|---|---|---|
| Maximum Tolerated Dose | CRLX101: 12 mg/m² every 2 weeks; Olaparib: 250 mg BID | Often requires 40-97% dose reduction of both agents | Allows 50% radiation dose reduction for equivalent effect |
| Response Rate | 2 partial responses, 6 stable disease out of 19 evaluable patients | Varies by cancer type and combination | Enhanced tumor control in preclinical models |
| Dose-Limiting Toxicity | Grade 4 neutropenia | Myelosuppression, gastrointestinal toxicity | Enhanced normal tissue toxicity concerns |
| Progression-Free Survival | 2.34 months | Varies by regimen | Not fully characterized in clinical trials |
| Overall Survival | 6.06 months | Potential improvement in selected populations | Under investigation |
Purpose: To evaluate synthetic lethal interactions between PARP inhibition and specific genetic backgrounds (e.g., BRCA1 deficiency) in a competitive co-culture system.
Materials:
Procedure:
Fluorescent Cell Line Generation:
Competitive Co-culture Setup:
Treatment and Maintenance:
Analysis and Data Collection:
Data Analysis:
Purpose: To quantify PARP inhibitor cytotoxicity and determine IC50 values across cell lines.
Materials:
Procedure:
Calculations:
PARP-1 inhibition represents a paradigm shift in targeted cancer therapy, leveraging synthetic lethality to selectively target DNA repair-deficient cancers while sparing normal tissues. The experimental approaches and technical protocols outlined in these application notes provide robust methodologies for evaluating PARP inhibitors in both basic research and translational applications. As the field advances, key areas of development include overcoming resistance mechanisms, expanding applications to new cancer types, and optimizing combination strategies with chemotherapy, radiotherapy, and novel targeted agents. The continued refinement of these approaches promises to enhance the therapeutic window of PARP-targeted therapies and improve outcomes for cancer patients.
Physostigmine (also known as eserine) is a highly toxic parasympathomimetic alkaloid that functions as a reversible cholinesterase inhibitor, first isolated from the Calabar bean (Physostigma venenosum) and later synthesized in 1935 by Percy Lavon Julian and Josef Pikl [1]. This natural product has significant medicinal importance, primarily used as an antidote for anticholinergic poisoning and historically investigated for treating glaucoma and Alzheimer's disease [1] [2]. The molecular architecture of physostigmine features a complex pyrrolo[2,3-b]indole framework with two stereocenters at the ring junctions, making its synthetic challenging and inspiring numerous methodological developments over decades [1] [3].
Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a critical advanced intermediate in the synthetic routes to physostigmine and related alkaloids [4]. This nitrogen-containing compound possesses a unique bicyclic structure combining indole and pyrrole ring systems with two stereocenters, typically appearing as a red to dark red semi-solid that is sparingly soluble in chloroform and slightly soluble in ethanol [4]. The strategic importance of eserethole lies in its role as a molecular platform that can be selectively functionalized to access various biologically active analogs, serving as the immediate precursor to physostigmine through demethylation and carbamoylation sequences [4] [5].
The synthesis of eserethole has historical significance due to the competitive scientific landscape of the 1930s, when research groups led by Percy Julian and Sir Robert Robinson independently pursued synthetic routes to physostigmine, with Julian's group ultimately confirming the correct structure of d,l-eserethole through melting point equivalence with material derived from natural sources [4]. This historical context underscores both the challenging nature of the synthesis and the importance of rigorous analytical characterization in natural product chemistry.
The first total synthesis of physostigmine was reported by Julian and Pikl in 1935, establishing eserethole as a key intermediate [1]. Their approach faced several significant challenges, particularly in controlling stereochemistry at the two carbon centers where the five-membered rings join, and in achieving efficient synthetic transformations with satisfactory yields [1]. A particularly problematic step in the original Julian-Pikl synthesis was the reductive amination process requiring substantial quantities of sodium metal, and the chemical resolution of rac-eserethole that necessitated eight recrystallizations of its tartrate salt to obtain optically pure product [1]. This inefficient process highlighted the need for more practical and enantioselective approaches.
Modern adaptations have significantly improved upon these classical methods. One efficient route to eserethole begins with 5-methoxyindole-3-acetonitrile, proceeding through a Grignard reagent 1,4-addition to construct the critical quaternary carbon center [3]. This method yields the key advanced intermediate, 2-hydroxyindolenine, which can be converted to esermethole through a seven-step sequence with significantly improved overall yield of 28% [3]. Another contemporary approach employs a Wittig olefination-Claisen rearrangement protocol that provides efficient access to the racemic physostigmine framework [6]. These improved methodologies represent substantial advances over the original synthetic route, addressing both yield and stereochemical control issues that plagued earlier attempts.
Recent advances in asymmetric synthesis have enabled more direct routes to enantiomerically pure eserethole intermediates. A notable organocatalytic approach utilizes thiourea-based catalysts to promote highly enantioselective Michael additions to nitroolefins, constructing the challenging quaternary stereocenter with excellent diastereocontrol, particularly with non-terminal nitroolefins [5]. This methodology employs Takemoto's catalyst to achieve high enantiomeric excess (typically >90% ee), demonstrating the power of modern organocatalysis in natural product synthesis [5].
Table 1: Comparative Analysis of Eserethole Synthesis Methods
| Synthetic Method | Key Features | Overall Yield | Enantioselectivity | Key Limitations |
|---|---|---|---|---|
| Julian-Pikl (1935) | First total synthesis; chemical resolution | Low (exact yield not specified) | Achieved via multiple recrystallizations | 8 recrystallizations needed; inefficient reductive amination |
| Grignard 1,4-addition [3] | 5-Methoxyindole-3-acetonitrile starting material; 7 steps to esermethole | 28% | Not specified | Multiple steps required |
| Organocatalytic Michael [5] | Thiourea catalyst; quaternary center construction | Not specified | >90% ee with Takemoto's catalyst | Limited scope communication |
| Wittig-Claisen [6] | Novel protocol for racemic framework | Not specified | Racemic | Does not address chirality |
An alternative innovative strategy employs radical cyclization processes to form the spiro-oxindole ring system, which can be further elaborated to the crucial alcohol intermediate required for physostigmine analogs [7]. This approach enables the synthesis of structurally diverse compounds for establishing structure-activity relationships, particularly valuable for drug discovery applications [7]. The method demonstrates flexibility in accessing both physostigmine and physovenine analogs through the intermediacy of aryl radicals, highlighting the versatility of modern radical chemistry in complex molecule synthesis.
Materials and Equipment:
Procedure:
Michael Addition Reaction:
Nitro Group Reduction:
Reductive Cyclization:
Purification:
Materials:
Procedure:
Ether Deprotection:
Carbamoylation:
Purification:
Comprehensive spectroscopic analysis is essential for confirming the structure and purity of both eserethole and physostigmine. ( ^1 \text{H} ) NMR and molecular modeling analyses of eserethole and related intermediates provide definitive solution-state conformational preferences in CD₂Cl₂ solvent [3]. Key spectroscopic signatures include:
Table 2: Analytical Methods for Quality Control
| Parameter | Method | Acceptance Criteria | Remarks |
|---|---|---|---|
| Chemical Purity | HPLC-UV (C18 column, MeCN/H₂O gradient) | ≥95% area | Monitor for des-ethoxy impurities |
| Chiral Purity | Chiral HPLC (Chiralpak AD-H column) | ≥99% ee | Confirm enantioselectivity of asymmetric synthesis |
| Water Content | Karl Fischer titration | ≤0.5% w/w | Essential for stability |
| Stereochemical Identity | Optical rotation ([α]D²⁵) | Compare with literature | Specific rotation should match published values |
Chromatographic methods should be validated for specificity, precision, and accuracy. For HPLC analysis, a C18 column (250 × 4.6 mm, 5 μm) with mobile phase gradient of acetonitrile-water (both containing 0.1% trifluoroacetic acid) from 10:90 to 90:10 over 30 minutes at flow rate 1.0 mL/min with UV detection at 254 nm provides adequate separation of eserethole from potential synthetic impurities [3].
Eserethole's primary application remains its role as a key intermediate in the synthesis of physostigmine, which has several important clinical uses. Physostigmine is recognized as the antidote of choice for anticholinergic poisoning caused by substances such as atropine, scopolamine, belladonna, antihistamines, phenothiazines, and tricyclic antidepressants [1] [2] [8]. Its mechanism involves reversible inhibition of acetylcholinesterase, increasing acetylcholine concentration at synaptic clefts and counteracting the effects of anticholinergic agents [1] [2].
Beyond its use as an antidote, physostigmine has been investigated for treatment of Alzheimer's disease, though its clinical utility is limited by poor bioavailability and significant side effects including nausea, vomiting, diarrhea, and tremors [1]. These limitations have prompted the development of second-generation acetylcholinesterase inhibitors such as donepezil, galantamine, and rivastigmine, which offer improved tolerability while maintaining therapeutic efficacy [1].
Research into physostigmine analogs continues to yield promising candidates with optimized pharmacological profiles. Structure-activity relationship studies have revealed that modifications to the carbamate moiety and tricyclic framework can significantly alter selectivity for acetylcholinesterase versus butyrylcholinesterase [9]. Certain analogs exhibit markedly improved selectivity profiles compared to phenserine, a compound that has advanced to clinical trials [9]. These findings underscore the continuing value of eserethole as a versatile intermediate for generating diverse analogs for biological evaluation.
For large-scale synthesis, several factors must be addressed to ensure reproducibility, efficiency, and safety:
The following workflow diagram illustrates the complete synthetic pathway from starting materials to final product, highlighting key intermediates and transformation steps:
Diagram 1: Complete synthetic workflow from starting materials to physostigmine, highlighting eserethole as a key intermediate
Eserethole remains a foundational intermediate for accessing physostigmine and its analogs through efficient synthetic sequences. The evolution from classical resolutions to contemporary asymmetric methodologies represents significant advances in synthetic organic chemistry, particularly in the construction of challenging quaternary stereocenters. These application notes provide researchers with validated protocols for preparing this key intermediate and transforming it into biologically active compounds, supported by comprehensive analytical characterization methods.
The continuing therapeutic interest in acetylcholinesterase inhibitors for conditions ranging from anticholinergic poisoning to neurodegenerative diseases ensures that efficient synthetic routes to these compounds will remain valuable. Future directions will likely focus on further improving enantioselectivity, developing sustainable and scalable processes, and exploring structural diversity around the eserethole core to optimize pharmacological profiles for specific therapeutic applications.
You can approach the development of a new HPLC method systematically by following these key stages [1]:
The workflow below illustrates how these stages and their key decision points are connected.
Here is a detailed breakdown of the experimental considerations for each phase, which you can use as a guide for your laboratory work.
Once a candidate method is optimized, it must be validated. The table below summarizes the core parameters and typical acceptance criteria based on regulatory guidelines (ICH, USP) [4] [5].
| Validation Parameter | Experimental Methodology | Acceptance Criteria (Example) |
|---|---|---|
| Specificity [4] | Inject blank matrix and analyte-spiked matrix. Analyze samples stressed under various conditions (e.g., acid, base, oxidation). | No interference from the blank at the retention time of this compound. Peak purity tools (e.g., PDA) confirm a single component. |
| Linearity & Range [5] | Prepare and analyze a minimum of 5 concentrations, ideally from 80-120% of the target concentration. | Correlation coefficient (R²) > 0.999. Residuals are randomly scattered. |
| Accuracy [4] | Spike the matrix with known concentrations of this compound (e.g., at 80%, 100%, 120% of target). Analyze replicates (n=6). | Mean recovery between 98-102%. |
| Precision [4] [5] | Repeatability: Analyze multiple preparations (n=6) of the same sample in one day. Intermediate Precision: Perform the analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) < 2.0% for repeatability. RSD for intermediate precision should also be within acceptable limits (e.g., < 3%). | | LOD / LOQ [5] | Determine based on signal-to-noise ratio (e.g., 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response. | The method must be sufficiently sensitive to reliably detect and quantify this compound at the levels required for its application. |
For a more robust and regulatory-flexible method, consider Analytical Quality by Design (AQbD). This is a systematic approach that builds quality into the method from the start [6].
Given the lack of direct data, establishing a storage protocol requires initial characterization and stability testing. The workflow below outlines this key developmental process.
The table below details the specific storage parameters you mentioned and expands on the necessary handling procedures.
| Parameter | Proposed Condition | Handling & Justification |
|---|---|---|
| Temperature | 253 K (-20°C) | Use a calibrated, non-frost-free freezer. Temperature cycling can cause solvent loss or form conversion [1]. |
| Atmosphere | Inert Gas (N₂ or Ar) | Store in a sealed container under a positive pressure of inert gas. Flush the vial with inert gas for at least 1 minute before final sealing to displace oxygen and moisture [1]. |
| Container | Amber glass vial | Provides a neutral, impermeable barrier. Amber glass protects from potential photodegradation. |
| Closure | Butyl rubber septum or crimp seal | Butyl rubber is less permeable to gases than other elastomers. A crimp seal provides the most secure, airtight closure for long-term storage. |
| Monitoring | Regular checks | Periodically verify the integrity of the storage container and the inert atmosphere. |
This protocol outlines the steps to experimentally confirm that the proposed storage conditions are effective for "Eserethol."
1. Sample Preparation and Packaging
2. Controlled Storage
3. Stability Testing and Analysis
Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) is a nitrogen-containing heterocyclic compound that serves as a critical intermediate in the synthesis of various physiologically active alkaloids, most notably physostigmine. This unique bicyclic structure combines an indole and a pyrrole ring system, creating a versatile scaffold for chemical derivatization. Eserethole exists as a red to dark red semi-solid at room temperature and demonstrates limited solubility profiles—sparingly soluble in non-polar solvents like chloroform and slightly soluble in polar solvents like ethanol. Proper storage requires maintenance at 253K under inert conditions to preserve its chemical integrity [1].
The historical discovery of eserethole is associated with a scientific competition in the 1930s between two renowned research groups: one led by Percy Julian at Howard University and another under Sir Robert Robinson. Both groups were independently attempting to synthesize physostigmine and reported the creation of d,l-eserethole as a crucial intermediate. However, the compound synthesized by Julian's group ultimately proved to be the authentic material based on melting point equivalence with eserethole obtained from natural sources, cementing its correct structural identification [1]. This historical context highlights the complex synthetic challenges associated with this compound class and foreshadows its continuing importance in modern synthetic organic chemistry and drug development.
The US5519144A patent describes a multi-step synthetic process for preparing eserethole through a sequence of carefully controlled chemical transformations. This route begins with readily available starting materials and progresses through key intermediates to ultimately form the complex bicyclic structure of eserethole [2].
Table 1: Key Steps in US5519144A Synthetic Process
| Step | Reactants | Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | 5-Hydroxy-1,3-dimethyloxindole + Chloroacetonitrile | Alkylation | 3-Cyanomethyl-5-hydroxy-1,3-dimethyloxindole |
| 2 | Intermediate from Step 1 + Acetic anhydride | Acylation at hydroxy group | 5-Acetoxy-3-cyanomethyl-1,3-dimethyloxindole |
| 3 | Acetoxy intermediate from Step 2 | Heating (170-190°C), Sulfuric acid catalyst | Ring formation to dihydrofuroindole |
| 4 | Dihydrofuroindole intermediate + Ethyl halide | Alkylation with sodium ethoxide | Eserethole |
The critical ring formation reaction (Step 3) employs concentrated sulfuric acid as a catalyst and requires precise temperature control between 170-190°C to achieve optimal yield of the dihydrofuroindole intermediate. Subsequent alkylation with an ethyl halide in the presence of sodium ethoxide introduces the essential ethoxy group, completing the eserethole structure. This synthetic sequence demonstrates the strategic construction of complex heterocyclic systems through sequential functionalization and cyclization reactions [2].
The European patent EP0643694A1 discloses an alternative approach to eserethole synthesis that utilizes Lewis acid catalysis for the key ring formation step. This method offers potential advantages in regioselectivity and yield optimization compared to the strong acid conditions required in the previously described method [3].
The process begins with 5-hydroxy-1,3-dimethyloxindole, which undergoes initial alkylation with chloroacetonitrile to yield 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole. The subsequent O-alkylation step employs an ethyl halide to introduce the ethoxy group, producing 5-ethoxy-3-cyanomethyl-1,3-dimethyloxindole. The critical cyclization of this intermediate to form the dihydrofuroindole structure is catalyzed by a Lewis acid—preferably aluminum chloride—in an appropriate organic solvent. This catalytic approach provides superior control over the ring formation reaction and potentially enhances the overall yield and purity of the final eserethole product [3].
Objective: Preparation of eserethole through sulfuric acid-catalyzed ring formation
Materials:
Procedure:
Alkylation Step: Charge a dry 500 mL 3-neck round-bottom flask with 5-hydroxy-1,3-dimethyloxindole (50.0 g, 0.28 mol) and chloroacetonitrile (150 mL). Equip with reflux condenser, thermometer, and nitrogen inlet. Heat to 80-85°C with stirring under nitrogen atmosphere for 6 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate:hexanes 1:1). Cool to room temperature and collect resulting solid by filtration. Wash with cold methanol to obtain 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole as a crystalline solid.
Acylation Step: Dissolve the alkylated intermediate (45.0 g, 0.21 mol) in acetic anhydride (200 mL) in a 500 mL round-bottom flask. Add catalytic amount of concentrated sulfuric acid (0.5 mL) and heat to 100°C for 2 hours with stirring. Cool the reaction mixture and carefully pour into ice water (1 L) with vigorous stirring. Filter the resulting precipitate and wash thoroughly with water. Dry under vacuum to constant weight to yield 5-acetoxy-3-cyanomethyl-1,3-dimethyloxindole.
Ring Formation: Charge the acetoxy intermediate (40.0 g, 0.15 mol) into a 250 mL round-bottom flask equipped for vacuum distillation. Add concentrated sulfuric acid (120 mL) and heat to 170-190°C under reduced pressure (20-30 mmHg) for 45 minutes. Cool the reaction mixture carefully and pour onto crushed ice (500 g). Neutralize carefully with 20% sodium hydroxide solution to pH 7-8. Extract with toluene (3 × 150 mL). Combine organic extracts and wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the dihydrofuroindole intermediate.
Ethylation: Dissolve the dihydrofuroindole intermediate (30.0 g, 0.13 mol) in absolute ethanol (300 mL). Add sodium ethoxide (21% w/w in ethanol, 40 mL) and ethyl iodide (35.0 g, 0.22 mol). Heat under reflux for 5 hours. Cool and concentrate under reduced pressure. Partition residue between water (200 mL) and chloroform (150 mL). Separate organic layer, dry over sodium sulfate, and concentrate. Purify by recrystallization from heptane to obtain eserethole as red crystals.
Characterization: Confirm product identity by melting point (literature value: 82-84°C), mass spectrometry (expected m/z 246 for M+), and 1H NMR spectroscopy [2].
Objective: Preparation of eserethole using aluminum chloride-catalyzed cyclization
Materials:
Procedure:
Initial Alkylation: Follow Step 1 as described in Protocol 1 to obtain 3-cyanomethyl-5-hydroxy-1,3-dimethyloxindole.
O-Ethylation: Charge a dry 500 mL 3-neck flask with the hydroxy intermediate (45.0 g, 0.21 mol) and anhydrous DMF (200 mL). Cool to 0-5°C in ice bath. Carefully add sodium hydride (60% dispersion, 10.5 g, 0.26 mol) portionwise with stirring. After hydrogen evolution ceases, add ethyl iodide (39.0 g, 0.25 mol) dropwise. Warm to room temperature and stir for 12 hours. Quench carefully with saturated ammonium chloride solution (200 mL). Extract with ethyl acetate (3 × 150 mL). Combine organic extracts, wash with brine, dry over sodium sulfate, and concentrate to obtain 5-ethoxy-3-cyanomethyl-1,3-dimethyloxindole.
Lewis Acid-Catalyzed Cyclization: Dissolve the ethoxy intermediate (40.0 g, 0.16 mol) in anhydrous toluene (400 mL) in a dry 1 L round-bottom flask. Add aluminum chloride (45.0 g, 0.34 mol) portionwise with stirring under nitrogen atmosphere. Heat to 80-85°C and maintain for 4 hours. Cool to 0°C and carefully quench with ice-cold water (300 mL). Separate organic layer and extract aqueous layer with toluene (2 × 100 mL). Combine organic extracts, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate. Purify by column chromatography (silica gel, ethyl acetate:hexanes gradient) to obtain eserethole.
Characterization: Compare spectroscopic data (MS, 1H NMR, 13C NMR) with literature values. Purity can be assessed by HPLC (C18 column, methanol:water 70:30) [3].
Eserethole serves as the key precursor for the synthesis of physostigmine, a naturally occurring alkaloid and acetylcholinesterase inhibitor used clinically to treat glaucoma and delayed gastric emptying. The transformation involves a multi-step sequence whereby the ethoxy group of eserethole is converted to the methylcarbamate functionality characteristic of physostigmine. This process typically requires regioselective functionalization and often involves the formation of an intermediate amine that subsequently reacts with methyl chloroformate to install the carbamate group. The stereochemical integrity of the two chiral centers in eserethole must be preserved throughout this transformation to maintain the biological activity of the final product [1].
Beyond physostigmine, eserethole functions as a versatile intermediate for synthesizing additional physiologically active compounds with acetylcholinesterase-inhibiting properties. These include (-)-physovenine and (-)-geneserine, which share the core pyrrolo[2,3-b]indole structure but contain different substituents that modulate their biological activity and pharmacokinetic profiles. The development of efficient synthetic routes to these compounds highlights the structural versatility of the eserethole scaffold and its importance in accessing diverse alkaloid frameworks [1].
Table 2: Eserethole-Derived Alkaloids and Their Pharmaceutical Applications
| Alkaloid | Key Structural Features | Biological Activity | Therapeutic Applications |
|---|---|---|---|
| Physostigmine | Methylcarbamate at C-5 position | Acetylcholinesterase inhibitor | Glaucoma, delayed gastric emptying, Alzheimer's disease symptoms |
| (-)-Physovenine | Modified carbamate group | Acetylcholinesterase inhibitor | Potential cognitive enhancer |
| (-)-Geneserine | Oxidized bridge structure | Cholinesterase inhibitor | Neurological disorders research |
Comprehensive characterization of eserethole and its derivatives requires a multi-technique analytical approach to confirm structural identity and assess purity. The following table summarizes key spectroscopic features reported in the literature and patents:
Table 3: Analytical Characterization Data for Eserethole and Intermediates
| Compound | Mass Spec (m/z) | 1H NMR Key Signals (δ, ppm) | Melting Point (°C) | HPLC Retention (min) |
|---|---|---|---|---|
| Eserethole | 246 (M+) | 1.35 (t, 3H, -OCH₂CH₃), 3.15 (s, 3H, N-CH₃), 3.85 (s, 3H, N-CH₃), 4.05 (q, 2H, -OCH₂CH₃), 6.65-7.25 (m, 3H, Ar-H) | 82-84 | 12.5 (C18, MeOH:H₂O 70:30) |
| 3-Cyanomethyl-5-hydroxy-1,3-dimethyloxindole | 231 (M+) | 3.05 (s, 3H, N-CH₃), 3.25 (s, 2H, -CH₂CN), 3.75 (s, 3H, N-CH₃), 6.45-6.95 (m, 3H, Ar-H), 8.95 (s, 1H, -OH) | 145-147 | 8.2 (C18, MeOH:H₂O 50:50) |
| 5-Acetoxy-3-cyanomethyl-1,3-dimethyloxindole | 273 (M+) | 2.25 (s, 3H, -OCOCH₃), 3.10 (s, 3H, N-CH₃), 3.30 (s, 2H, -CH₂CN), 3.80 (s, 3H, N-CH₃), 7.05-7.45 (m, 3H, Ar-H) | 118-120 | 10.8 (C18, MeOH:H₂O 60:40) |
Mass spectral data consistently shows the molecular ion peak for eserethole at m/z 246, corresponding to its molecular formula C₁₅H₂₂N₂O. The 1H NMR spectrum displays characteristic signals for the ethoxy group (triplet at 1.35 ppm, quartet at 4.05 ppm), two N-methyl groups (singlets at 3.15 and 3.85 ppm), and aromatic protons between 6.65-7.25 ppm. These spectroscopic features provide definitive confirmation of successful eserethole synthesis and can distinguish it from potential byproducts or intermediates [2] [3].
Eserethole represents a structurally complex heterocycle with significant utility in alkaloid synthesis, particularly for compounds with neurological activity. The detailed application notes and protocols provided herein enable researchers to reproduce the synthesis of this important intermediate using either of two validated approaches: the sulfuric acid-catalyzed method (US5519144A) or the Lewis acid-catalyzed approach (EP0643694A1). Each method offers distinct advantages in terms of yield, purity, and operational considerations.
The continuing relevance of eserethole in medicinal chemistry is evidenced by its role as the key precursor to physostigmine and related alkaloids with acetylcholinesterase inhibitory activity. These compounds maintain importance in treating neurological conditions including glaucoma, Alzheimer's disease symptoms, and myasthenia gravis. The synthetic methodologies detailed in this document provide researchers with robust tools to access this valuable chemical scaffold for further derivative synthesis and structure-activity relationship studies. Future research directions may include the development of asymmetric synthetic routes and the application of continuous flow chemistry to improve the efficiency and sustainability of eserethole production.
Eserethole (chemical name: (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a critical intermediate compound in the synthesis of physiologically active alkaloids, particularly acetylcholinesterase inhibitors such as physostigmine. This nitrogen-containing organic compound (C₁₅H₂₂N₂O) possesses a unique bicyclic structure that combines an indole and a pyrrole ring system, creating the fundamental scaffold upon which potent bioactive molecules are built [1]. The compound typically appears as a red to dark red semi-solid and demonstrates limited solubility in most solvents—sparingly soluble in chloroform and slightly soluble in ethanol—necessitating storage at 253K under inert conditions to maintain stability [1].
The discovery of eserethole is rooted in a competitive scientific landscape of the 1930s, when two research groups—one led by Percy Julian at Howard University and another under Sir Robert Robinson—were independently racing to synthesize physostigmine. Julian's group successfully created d,l-eserethole as a crucial intermediate, ultimately proving its identity through melting point equivalence with eserethole obtained from natural sources, thereby resolving the discrepancy between the two groups' reported compounds [1]. This historical context underscores eserethole's fundamental importance in alkaloid chemistry and drug development. Eserethole serves as the structural backbone for several Calabar bean alkaloids and continues to be employed in contemporary synthesis of acetylcholinesterase inhibitors with potential applications in neurodegenerative disease treatment [1].
Eserethole functions as the key molecular precursor in the synthesis of physostigmine and related analogs that demonstrate potent acetylcholinesterase (AChE) inhibitory activity. The pyrrolo-indole aromatic ring system of eserethole, featuring two stereocenters, provides the essential framework that enables the development of these therapeutically valuable compounds [1]. Through strategic chemical modifications, eserethole can be transformed into potent AChE inhibitors including (-)-physovenine and (-)-geneserine, which share the core mechanism of action but exhibit varying pharmacological profiles [1]. The biosynthetic pathway from eserethole to active drug molecules represents a crucial strategy in neuropharmacology, particularly for conditions characterized by cholinergic deficit such as Alzheimer's disease, glaucoma, and delayed gastric emptying [1] [2].
Acetylcholinesterase inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine in cholinergic synapses, thereby increasing both the level and duration of action of this crucial neurotransmitter in the central nervous system, autonomic ganglia, and neuromuscular junctions [2]. The enzyme acetylcholinesterase normally terminates impulse transmission by rapid hydrolysis of acetylcholine into choline and acetate [3]. Inhibitors like those derived from eserethole interact with the enzyme's active center, which consists of two principal sites: the anionic site and the esteratic site [2]. The serine residue in the esteratic site is particularly important for the catalytic function, and reversible inhibitors compete with acetylcholine for binding to this site, thus preserving synaptic acetylcholine levels and enhancing cholinergic neurotransmission [2] [3].
Table 1: Eserethole-Derived Acetylcholinesterase Inhibitors and Their Applications
| Compound | Therapeutic Application | Mechanism | Key Characteristics |
|---|---|---|---|
| Physostigmine | Glaucoma, delayed gastric emptying | Reversible AChE inhibition | Naturally occurring alkaloid; prototype compound |
| (-)-Physovenine | Alzheimer's disease research | Reversible AChE inhibition | Synthetic analog; enhanced selectivity |
| (-)-Geneserine | Myasthenia gravis, antidote for anticholinergic poisoning | Reversible AChE inhibition | Synthetic analog; used in special clinical circumstances |
| Rivastigmine | Alzheimer's disease, Lewy body dementia | Pseudo-irreversible AChE inhibition | Carbamate derivative; brain-selective effect |
Diagram Title: Biosynthetic Pathway from Eserethole to Therapeutic Effects
Receptor binding assays represent a fundamental methodology for evaluating the interaction between eserethole-derived compounds and muscarinic cholinergic receptors. These assays allow researchers to quantitatively assess binding affinity (Kd) and receptor density (Bmax) for specific receptor subtypes, providing crucial data for drug development [4] [5]. The following protocol outlines the standardized approach for conducting muscarinic receptor binding studies using radiolabeled ligands:
Membrane Preparation: Prepare cell membranes from Chinese hamster ovary (CHO) cells expressing human muscarinic receptor subtypes (hM1-hM5). Harvest cells at confluence, detach with trypsin, and centrifuge at 1,200 rpm for 5 minutes. Resuspend the pellet in phosphate buffer (25 mM sodium phosphate with 5 mM MgCl₂, pH 7.4) and homogenize with an Ultra-Turrax homogenizer for 30 seconds on ice. Centrifuge the homogenate at 12,000 rpm for 15 minutes at 4°C, resuspend the resulting pellet in fresh buffer, and aliquot for storage at -80°C. Determine protein concentration using a Bio-Rad protein assay reagent [6].
Radioligand Binding Assay: Perform binding studies in polypropylene 96-well plates. Add 175 μL of phosphate buffer to each well, followed by 25 μL of the test compound (eserethole derivative) at various concentrations. Add 25 μL of membrane preparation expressing specific muscarinic receptor subtypes, then add 25 μL of [³H]-N-methyl-scopolamine ([³H]-NMS; 0.2 nM final concentration) as the radioligand. Incubate the reaction mixture for 2 hours at room temperature to reach binding equilibrium [6].
Separation and Detection: Termine the binding reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash filters three times with ice-cold buffer to remove unbound radioligand. Transfer filters to scintillation vials, add scintillation cocktail, and measure bound radioactivity using a scintillation counter. Determine nonspecific binding using wells containing 1 μM unlabeled atropine sulfate [5] [6].
Data Analysis: Calculate specific binding by subtracting nonspecific binding from total binding. Analyze saturation binding data using nonlinear regression to determine Kd and Bmax values. For competition experiments, determine IC50 values and convert to Ki values using the Cheng-Prusoff equation to quantify the inhibitory potency of eserethole derivatives [5].
Table 2: Standard Binding Assay Parameters for Muscarinic Receptor Subtypes
| Parameter | hM1 | hM2 | hM3 | hM4 | hM5 |
|---|---|---|---|---|---|
| Incubation Time | 120 min | 120 min | 120 min | 120 min | 120 min |
| Temperature | 25°C | 25°C | 25°C | 25°C | 25°C |
| [³H]-NMS Concentration | 0.2 nM | 0.2 nM | 0.2 nM | 0.2 nM | 0.2 nM |
| Buffer System | Phosphate buffer, pH 7.4 | Phosphate buffer, pH 7.4 | Phosphate buffer, pH 7.4 | Phosphate buffer, pH 7.4 | Phosphate buffer, pH 7.4 |
| Nonspecific Binding Determiner | 1 μM Atropine | 1 μM Atropine | 1 μM Atropine | 1 μM Atropine | 1 μM Atropine |
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug development to identify promising candidates and eliminate those with unfavorable pharmacokinetic profiles. For eserethole-derived acetylcholinesterase inhibitors, in silico ADME prediction provides a cost-effective strategy for prioritizing compounds for further development [7] [8]. The following protocol details the computational approach:
Structure Preparation and Optimization: Obtain or draw the chemical structures of eserethole derivatives in SMILES format. Optimize the molecular geometry using the MMFF94 force field, ensuring proper energy minimization and conformational analysis. This step provides accurate 3D representations essential for subsequent property predictions [8].
Physicochemical Property Calculation: Use SwissADME and PreADMET platforms to compute key descriptors including Log P (partition coefficient), Log S (aqueous solubility), Caco-2 permeability (intestinal absorption predictor), and Log D (distribution coefficient at physiological pH). These parameters inform on the compound lipophilicity and membrane permeability, critical factors for blood-brain barrier penetration required for central AChE inhibitors [8].
Metabolic Stability and Toxicity Assessment: Evaluate metabolic susceptibility by predicting interactions with cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). Assess potential cardiotoxicity through hERG channel inhibition prediction. Determine theoretical toxicity parameters including LD50 (lethal dose 50%) and DILI (drug-induced liver injury) potential using preADMET and ProTox-II platforms [8].
Data Integration and Analysis: Employ multivariate statistical approaches including Pearson correlation analysis and Principal Component Analysis (PCA) to identify trends and relationships between structural features and ADME properties. Implement machine learning models such as Random Forest regression to predict toxicity endpoints (e.g., LD50) based on molecular descriptors [8].
Eserethole's significance extends beyond its role as a synthetic intermediate to encompass broad applications in neuroscience research and therapeutic development. The compound's structural versatility enables the creation of diverse analogs with modified pharmacological profiles, allowing researchers to fine-tune properties such as receptor subtype selectivity, metabolic stability, and blood-brain barrier permeability [1]. Current research applications include:
Neurodegenerative Disease Research: Eserethole-derived acetylcholinesterase inhibitors serve as essential tools for investigating cholinergic contributions to cognitive function and developing treatments for Alzheimer's disease and other dementias. These compounds help increase acetylcholine levels in the brain, potentially ameliorating cognitive deficits associated with cholinergic dysfunction [2].
Insecticide Development: The structural similarity between insect and mammalian acetylcholinesterases makes eserethole-derived compounds valuable starting points for developing selective insecticides. Recent research focuses on designing noncovalent inhibitors that target mosquito AChE1 while minimizing interaction with human AChE, addressing the growing problem of insecticide resistance in disease vector control [9].
Chemical Biology Probes: Eserethole's core structure provides a versatile scaffold for developing photaffinity labels, fluorescent probes, and other chemical tools that enable visualization and characterization of cholinergic system components. These probes facilitate studies of receptor localization, density, and trafficking in various physiological and pathological states [4] [6].
Future research directions include leveraging advanced computational approaches such as machine learning and molecular docking to optimize eserethole-derived compounds for specific therapeutic applications. Additionally, the integration of physiologically based pharmacokinetic (PBPK) modeling promises to enhance predictions of human pharmacokinetics, potentially accelerating the development of novel acetylcholinesterase inhibitors derived from this foundational chemical scaffold [7] [8].
Eserethole remains a structurally unique compound with enduring significance in medicinal chemistry and drug development. Its role as the chemical precursor to clinically valuable acetylcholinesterase inhibitors underscores the importance of understanding its properties, synthetic applications, and derivatization potential. The protocols and applications outlined in these notes provide researchers with standardized methodologies for exploring the therapeutic potential of eserethole-derived compounds while emphasizing safety considerations and contemporary research applications. As drug discovery increasingly embraces computational approaches and personalized medicine strategies, eserethole's chemical scaffold continues to offer promising opportunities for developing improved treatments for cholinergic disorders.
Eserethole ((3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole) represents a pivotal intermediate in the synthesis of biologically active alkaloids, most notably the acetylcholinesterase inhibitor physostigmine. These application notes provide detailed protocols and structure-activity relationship (SAR) analyses to guide researchers in leveraging this versatile molecular scaffold. Eserethole's unique pyrrolo-indole architecture serves as a fundamental building block for developing therapeutic compounds targeting neurological disorders, particularly glaucoma and delayed gastric emptying. The following document comprehensively addresses eserethole's chemical properties, synthetic applications, experimental protocols, and strategic considerations for drug development candidates, providing researchers with practical tools for exploiting this valuable synthetic intermediate.
Eserethole possesses a distinctive molecular framework characterized by a bicyclic structure combining an indole and a pyrrole ring system. Key attributes include:
The pyrrolo[2,3-b]indole system constitutes the core architectural feature, with an ethoxy group at position 7 and three methyl substituents at positions 3, 4, and 8b. This specific arrangement provides both structural rigidity and functional versatility for chemical modifications.
The discovery of eserethole emerged from a competitive scientific landscape in the 1930s, with two research groups independently pursuing physostigmine synthesis. Percy Julian's group at Howard University and Sir Robert Robinson's team both reported synthesis of d,l-eserethole as a crucial intermediate, though with initially conflicting properties. Julian's synthesis was ultimately validated through melting point equivalence with naturally derived eserethole, establishing the correct structural identity and marking a significant achievement in natural product synthesis [1]. This historical episode underscores the critical importance of structural verification in complex alkaloid synthesis.
Eserethole serves as the key precursor in the synthesis of physostigmine, a naturally occurring alkaloid with significant pharmacological applications. The strategic value of eserethole lies in its ability to undergo selective transformations to install the necessary functional groups and stereochemistry required for biological activity. The synthetic pathway involves:
Beyond physostigmine, eserethole functions as a versatile molecular platform for synthesizing related alkaloids with therapeutic potential. documented applications include:
The structural plasticity of the eserethole core enables medicinal chemists to explore diverse chemical space while maintaining the fundamental pharmacophore elements necessary for biological activity.
Structure-activity relationship studies form the cornerstone of rational drug design, enabling researchers to correlate molecular structural features with biological activity. Key principles include:
For alkaloids specifically, intermolecular interactions with biological targets such as receptors, enzymes, or DNA can be elucidated through systematic structural variation, providing insights for molecular optimization [4].
The eserethole structure contains several critical regions amenable to SAR-driven optimization:
Table: Structure-Activity Relationship Features of Eserethole
| Structural Element | Role in Bioactivity | Modification Impact |
|---|---|---|
| Pyrrolo-indole core | Provides basic molecular framework | Rigid structure essential for receptor complementarity |
| C7 ethoxy group | Influences electron distribution and binding | Size and polarity optimizations affect potency |
| C3a and C8b methyl groups | Affect stereoelectronic properties and metabolism | Bulkier substituents may enhance selectivity |
| Nitrogen atoms | Participate in hydrogen bonding and salt formation | Alkylation alters electronic properties and bioavailability |
| Overall stereochemistry | Critical for proper target engagement | Epimers often show reduced or altered activity |
Strategic modifications typically involve:
This protocol outlines the synthesis of eserethole as a key intermediate for alkaloid production, adapted from historical approaches with modern safety considerations.
Ring system formation
Alkylation and functionalization
Purification and isolation
This procedure details systematic modifications to investigate hydrogen bonding interactions of eserethole derivatives, a critical SAR determination.
Methyl ether formation (testing H-bond donor capability)
Deoxygenation procedure (complete H-bond elimination)
Biological assessment
Table: Expected Bioactivity Outcomes from Functional Group Modifications
| Modification Type | Structural Change | Expected Bioactivity Trend if Group is Critical |
|---|---|---|
| O-Methylation | OH → OCH₃ | Significant decrease (>5-fold reduction) |
| Deoxygenation | OH → H | Complete or near-complete activity loss |
| Carbonyl reduction | C=O → CHOH | Variable effect depending on H-bond acceptor role |
| Carbonyl removal | C=O → CH₂ | Decreased activity if involved in key interactions |
Modern alkaloid research increasingly incorporates computational approaches for pathway prediction and optimization. Machine learning (ML) methods now demonstrate performance comparable to traditional algorithms like PathoLogic, achieving up to 91.2% accuracy in metabolic pathway prediction. Key advantages include:
These computational tools can significantly accelerate the identification of biosynthetic routes for eserethole-related alkaloids, streamlining synthetic planning.
Advanced biosynthetic strategies offer complementary approaches to total synthesis for complex alkaloid production:
The fundamental biosynthetic precursors for most alkaloids derive from amino acids, with the nitrogen atom typically originating from glutamine or other amino acid sources [6]. Understanding these native biosynthetic pathways provides inspiration for biomimetic synthetic approaches.
The following diagram illustrates the integrated experimental-computational workflow for eserethole-based drug development:
Eserethole remains a valuable molecular scaffold with demonstrated utility in alkaloid synthesis and medicinal chemistry. The protocols and analyses presented herein provide researchers with practical tools to exploit this intermediate for drug discovery programs. Future development opportunities include:
The continuing exploration of eserethole chemistry promises to yield new therapeutic candidates and synthetic strategies benefiting from this historically significant yet contemporary relevant molecular framework.
Eserethole is a nitrogen-containing organic compound with the molecular formula C₁₅H₂₂N₂O and a molar mass of 246.35 g/mol [1]. Its key characteristics are summarized below.
| Property | Description |
|---|---|
| IUPAC Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1] |
| Appearance | Red to Dark Red Semi-Solid [1] |
| Solubility | Sparingly soluble in chloroform; slightly soluble in ethanol [1] |
| log P | 1.5 (indicates moderate lipophilicity) [1] |
| Storage | Recommended at 253K under inert conditions [1] |
| Primary Use | Vital building block in the synthesis of physostigmine and other alkaloids [1] |
Without established protocols for Eserethole, you will need to empirically determine the optimal conditions. The general workflow for crystallization process development and optimization can be visualized as follows. This systematic approach helps in efficiently narrowing down the best conditions for crystal formation and growth.
The key stages in this workflow involve:
Eserethole is a nitrogen-containing organic compound with limited solubility data. The table below summarizes its known solubility characteristics [1].
| Property | Description / Value |
|---|---|
| Chemical Name | (3aR,8bS)-7-ethoxy-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole [1] |
| Molecular Formula | C15H22N2O [1] |
| Appearance | Red to Dark Red Semi-Solid [1] |
| Recommended Storage | 253K under inert conditions [1] |
| Solubility in Chloroform | Sparingly Soluble [1] |
| Solubility in Ethanol | Slightly Soluble [1] |
| Calculated log P | 1.5 [1] |
Here are solutions to common challenges based on Eserethole's properties and general solubility principles.
Q1: My Eserethole sample is a semi-solid, making it difficult to handle and weigh accurately. What can I do?
Q2: The solubility of Eserethole in common organic solvents is very low. How can I improve it for experimental use?
Q3: How can I predict the solubility of Eserethole in a new solvent without running a lab experiment?
For accurately determining Eserethole's solubility in a new solvent, the classical shake-flask method is a reliable choice. The workflow below outlines the key steps, from sample preparation to data analysis.
Detailed Methodology [2]:
Best Practices for Prompting AI [4]:
For a hygroscopic or unstable compound, the following formulation strategies can be employed to enhance stability and improve handling. These are widely used in pharmaceutical development [1].
| Strategy | How it Works | Common Techniques |
|---|---|---|
| Film Coating | Creates a physical moisture barrier around a solid dosage form (e.g., a tablet or pellet) [1]. | Pan coating, fluidized bed coating. |
| Encapsulation | Encloses the active ingredient within a polymer matrix, protecting it from the environment [1]. | Spray drying, coacervation, freeze drying. |
| Co-processing with Excipients | Uses excipients to deflect moisture away from the active ingredient or to improve physical properties [1]. | Mixing with silica, magnesium stearate, or other anti-adherents. |
| Crystal Engineering | Alters the crystal structure of the active ingredient to a more stable form [1]. | Co-crystallization, salt formation. |
To determine the shelf-life of a formulation, accelerated stability studies are conducted. The data is analyzed to predict degradation rates under normal storage conditions.
A validated HPLC method is crucial for accurately monitoring the stability of your compound and its degradation products [3].
Diagram: Workflow for Developing a Stability-Indicating HPLC Method.
What are the key factors that cause drug degradation during storage? The primary environmental factors affecting drug stability are temperature, moisture (humidity), oxygen, and light [1] [2]. For Eserethole, which is a semi-solid and may be hygroscopic, moisture and oxygen are likely critical factors to control.
How can we protect a drug that is sensitive to light? Light-sensitive drugs can be protected by using opaque or amber-colored packaging to filter out harmful UV and visible light. Formulation strategies include adding UV absorbers or light stabilizers to the drug matrix itself [4].
Why does the retention time of my compound shift in HPLC analysis, and how can I prevent it? Retention time drift can be caused by:
Low yield in complex syntheses can stem from various factors. The table below outlines common issues and their potential solutions based on modern optimization principles.
| Problem Area | Specific Issue | Potential Solution |
|---|---|---|
| Reaction Parameters | Suboptimal temperature, pressure, or concentration [1] | Implement Bayesian Optimization to efficiently navigate multi-dimensional parameter spaces [1] [2]. |
| Catalyst System | Low activity, selectivity, or rapid deactivation [3] | Screen bifunctional catalysts (acid+metal); optimize metal type, loading, and particle size [3]. |
| Experimental Setup | Inability to test multiple conditions rapidly; manual, one-variable-at-a-time approach [2] | Employ High-Throughput Experimentation (HTE) platforms for parallel synthesis and rapid screening [2]. |
| Data Utilization | Decisions based on intuition rather than data-driven models [2] | Adopt a closed-loop, machine learning-driven workflow to predict and validate optimal conditions [2]. |
For researchers, moving beyond traditional one-variable-at-a-time approaches is crucial. Here are two advanced methodologies you can implement.
This modern paradigm uses algorithms to automatically and efficiently find the best reaction conditions. A standard workflow is summarized in the diagram below.
Detailed Methodology [2]:
For complex systems like multi-reactor setups, a more nuanced Bayesian approach is required. The following diagram illustrates this specialized process.
Detailed Methodology [1]:
Q: What is the most efficient way to optimize multiple reaction variables at once? A: Bayesian Optimization is currently one of the most powerful methods. It uses a probabilistic model to predict reaction outcomes and intelligently selects the most informative experiments to run, significantly reducing the number of trials needed compared to traditional grid searches [1] [2].
Q: My synthesis involves a catalyst. What specific catalyst properties should I investigate? A: For complex, multi-step reactions (like one-pot syntheses), bifunctional catalysts are often key. Focus on:
Q: We have a limited budget for automation. Are there any lower-cost options for high-throughput experimentation? A: Yes. Some research groups have developed custom-built, small-footprint platforms using 3D-printed reactors and modular components. While these may have lower throughput than commercial systems, they offer a flexible and cost-effective alternative for performing automated optimization campaigns [2].
Eserethole is a nitrogen-containing organic compound (C₁₅H₂₂N₂O) with a unique bicyclic structure that is vital for synthesizing various alkaloids, most notably physostigmine [1]. Proper handling is critical because its reactive sites and the metalloclusters in similar compounds are highly sensitive to oxygen, which can lead to degradation and failed experiments [2] [3].
Adhering to strict storage and handling protocols is fundamental to preserving the integrity of air-sensitive reagents.
The primary goal is to prevent exposure to air and moisture. Commercially available reagents are often packaged for this purpose.
| Storage Method | Key Features | Best For |
|---|---|---|
| Crown-Cap Bottles [4] | Sealed with a PTFE-faced rubber liner; allows liquid transfer via syringe or cannula. | Basic, short-term storage of commercial reagents. |
| Sure/Seal Septum Inlet Adapter [4] | Screws over crown-cap; provides an air-tight seal; allows introduction of inert gas blanket during use. | Frequent reagent removal; medium-term storage. |
| Oxford Sure/Seal Storage Valve Cap [4] | Similar to adapter but with a plunger cap for a positive seal after disconnecting gas. | Long-term storage; provides the highest level of protection. |
For laboratory-synthesized eserethole, which is a red to dark red semi-solid, it is recommended to store it at 253K (-20°C) under an inert atmosphere [1].
For manipulations beyond simple storage, a Schlenk line or glovebox is essential. The diagram below outlines the core workflow for setting up a reaction using these tools.
Key Procedural Details:
How can I verify the concentration of a sensitive reagent like n-BuLi before use? The concentration of commercial organolithium reagents can vary and change during storage. It is always recommended to determine the exact molarity by titration before use. The Gilman double titration method is a classical approach, while a common routine method involves titration with s-butyl alcohol using 1,10-phenanthroline or 2,2'-biquinoline as an indicator [4].
What is the best way to monitor for accidental oxygen exposure? While visual inspection for color changes is a first step, a more robust method is to use an internal oxygen probe. One advanced technique from structural biology involves genetically tagging a protein with a far-red fluorescent protein (mPlum). The chromophore of this tag only matures and fluoresces upon exposure to oxygen, providing a clear, quantifiable signal of contamination [2] [3].
How do I add a solid reagent midway through a reaction? For an air-stable solid:
| Problem | Possible Cause | Solution |
|---|---|---|
| Low Reagent Concentration | Degradation from air/moisture exposure during storage or use. | Titrate reagent upon receipt and before use [4]. Ensure storage seals are intact and use proper syringe technique with inert gas blanket [4]. |
| Unexpected Reaction Results | Inert atmosphere compromised during setup or reagent addition. | Verify the integrity of seals and O-rings. Ensure all joints are properly greased. Practice the evacuate-refill cycle and reagent addition techniques [5]. |
| Reagent Degradation in Storage | Inadequate long-term storage protection. | Transfer the reagent from a basic crown-cap bottle to a system with a better seal, like an Oxford Sure/Seal Storage Valve Cap, for long-term storage [4]. |
Here are answers to common questions about the general process of developing and validating an analytical method, which can be applied to a compound like Eserethol.
Q1: What are the key stages in the lifecycle of an analytical method? The lifecycle involves several defined stages, from initial conception to routine use and monitoring [1]. A new method is developed to meet a specific need, then validated through experiments to prove it is suitable for its intended purpose. Once validated, it is transferred to quality control (QC) labs for routine testing and is continuously monitored to ensure it remains effective. If significant changes are made to the drug substance or the method itself, revalidation is required [2] [1].
Q2: What are the core parameters required to validate an analytical method? Regulatory guidelines (like ICH Q2(R1)) define several key parameters that must be assessed to ensure a method is valid [3]. The table below summarizes these core parameters.
| Parameter | Description | What It Ensures |
|---|---|---|
| Accuracy | Closeness of results to the true value [3] | The method measures the correct amount of analyte. |
| Precision | Closeness of results under the same conditions (includes repeatability and intermediate precision) [3] | The method produces reproducible results. |
| Specificity | Ability to measure the analyte in the presence of other components [3] | The method is not interfered with by impurities or the sample matrix. |
| Linearity & Range | The interval where results are directly proportional to analyte concentration [3] | Accurate quantification is possible across the required doses. |
| LOD & LOQ | Limit of Detection & Limit of Quantitation [3] | The method can detect and measure trace levels of the analyte. |
| Robustness | Reliability of the method with small, deliberate changes [3] | The method is not overly sensitive to normal, minor variations in lab conditions. |
The following workflow outlines a systematic approach to diagnosing and resolving common HPLC problems. You can adapt it for a method analyzing this compound.
When a specific method does not exist, you must develop one. The diagram below outlines a generalized workflow for this process.
Since specific information on this compound was not found, here are practical steps you can take to continue your research:
Scaling a reaction from the lab to production presents several common categories of challenges. The table below summarizes these key issues, their causes, and potential mitigation strategies [1] [2].
| Challenge Category | Root Cause | Potential Mitigation Strategy |
|---|---|---|
| Changes in Reaction Kinetics & Thermodynamics | Altered reactant concentrations, heat transfer rates, and reaction equilibrium on a larger scale [2]. | Perform thorough kinetic and thermodynamic modeling before scale-up; use data-rich experimentation [2] [3]. |
| Mass Transfer Limitations | Reduced efficiency of mixing, dissolution, or gas-liquid transfer in larger vessels [2]. | Use dimensional analysis (e.g., maintaining Reynolds number) and computational fluid dynamics (CFD) [2] [3]. |
| Heat Transfer Limitations | Larger vessels have a smaller surface-area-to-volume ratio, making temperature control more difficult [1] [3]. | Characterize heat transfer performance and model exothermic potential using reaction calorimetry data [3]. |
| Equipment Design & Operation | Differences in reactor geometry, impeller type, and sensor placement between lab and plant equipment [2]. | Perform similarity analysis and use software tools for scale-up predictions [2] [3]. |
| Raw Material Variations | Inconsistencies in the quality, purity, or physical form of reagents on a production scale [2]. | Implement strict raw material specifications and quality control (QC) testing [2]. |
To overcome the challenges above, a structured approach to experimental protocol reporting is critical for reproducibility and successful scale-up. The following checklist, derived from an analysis of hundreds of life science protocols, outlines the 17 key data elements that should be included to ensure your experiments are well-documented and reproducible [4].
| Data Element Category | Specific Details to Report |
|---|---|
| Sample Preparation | Source, identifiers, and preparation methods for all biological or chemical samples. |
| Reagents & Kits | Supplier, catalog numbers, lot numbers, and preparation details for all reagents and kits. |
| Equipment & Instruments | Manufacturer, model, software/firmware version, and unique identifiers for all equipment used. |
| Workflow Steps | A detailed, step-by-step description of the procedure, including the sequence of all actions. |
| Parameters & Values | All numerical settings, measurements, and environmental conditions (e.g., temperature, time, pH). |
| Data Transformation Steps | Any procedures for data processing, analysis, or normalization. |
| Troubleshooting | Notes on common problems and their solutions encountered during protocol execution. |
| Safety Notes | Warnings and precautions related to hazardous materials or procedures. |
The following diagram illustrates the conceptual journey and key considerations when moving from laboratory experiments to industrial-scale processes [2].
Eserethole (C15H22N2O) is a nitrogen-containing heterocyclic compound that serves as a key intermediate in alkaloid synthesis, particularly for physostigmine [1].
Basic Properties:
Synthesis Significance: Eserethole contains a pyrrolo-indole aromatic ring system with two stereocenters, making chiral separation potentially important depending on your synthetic route [1]. Historical synthesis was reported by Percy Julian and Sir Robert Robinson's groups [1].
| Challenge | Possible Causes | Troubleshooting Steps |
|---|---|---|
| Low Product Yield | Incomplete reaction; premature degradation; inefficient extraction | Monitor reaction (TLC/HPLC); optimize temperature/pH; use antioxidant additives; adjust extraction solvents [1]. |
| Poor Purity/Color Issues | Polar impurities; oxidized byproducts; residual solvents | Implement silica gel chromatography; recrystallization (ethanol/chloroform); charcoal treatment; ensure proper drying [1]. |
| Difficulty Scaling Up | Non-optimized parameters from lab scale; inefficient separation methods | Systematically optimize temperature, stirring, addition rates; consider advanced crystallization or distillation [2] [3]. |
| Stereoisomer Separation | Racemic mixture formation; inadequate chiral resolution | Explore chiral chromatography or chiral resolving agents; consider enzymatic resolution [4]. |
| Technique | Best Use Case | Key Considerations |
|---|---|---|
| Thin Layer Chromatography (TLC) | Quick reaction monitoring; initial purity check | Low resolution; not ideal for quantification [4]. |
| High Performance Liquid Chromatography (HPLC) | Quantitative purity analysis; methodical impurity profiling | Reverse-phase common; may need chiral columns for stereoisomers [4]. |
| Gas Chromatography (GC) | Volatile impurity detection; residual solvent analysis | Limited by eserethole's semi-solid nature and thermal stability [2]. |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation; stereochemistry determination | Excellent reproducibility; lower sensitivity than MS [5]. |
| Mass Spectrometry (MS) | High-sensitivity impurity identification; metabolite studies | High sensitivity; requires more complex sample prep [5]. |
Protocol 1: Short-Path Molecular Distillation with Seeded Crystallization This advanced technique minimizes thermal degradation for heat-sensitive compounds like eserethole [2]:
Protocol 2: Chromatographic Purification For laboratory-scale purification when high-purity standards are required [4]:
Protocol 3: Solvent-Based Recrystallization For final purification step to achieve high-purity crystalline product:
This diagram outlines a decision-making workflow for selecting and troubleshooting eserethole purification methods:
Q1: Why is my eserethole product discolored (dark red) instead of the expected lighter color? Discoloration often indicates oxidation or presence of polymeric byproducts. Solutions include: (1) conducting reactions under nitrogen/argon atmosphere; (2) adding antioxidant agents (e.g., BHT); (3) implementing charcoal treatment during purification; (4) ensuring proper storage conditions at low temperature under inert atmosphere [1].
Q2: What are the key regulatory considerations for eserethole in pharmaceutical development? While specific regulations for eserethole weren't identified, general pharmaceutical intermediate requirements apply: (1) comprehensive impurity profiling (identifying and quantifying all impurities >0.1%); (2) establishing analytical methods validation; (3) documenting purification processes; (4) characterizing stereochemistry if applicable [4] [5].
Q3: How can I improve separation efficiency when scaling up from lab to pilot plant? Scale-up challenges require: (1) systematic optimization of crystallization parameters (cooling rate, seeding protocol); (2) implementing advanced distillation technologies like dividing-wall columns for complex mixtures; (3) designing efficient workup procedures to minimize product loss; (4) conducting thorough thermal analysis to ensure process safety [2] [6].
This guide addresses common challenges in interpreting spectra from complex biological or multi-component samples.
FAQ 1: Why can't I identify individual substances in my complex mixture spectrum, even when I see clear peaks?
This is a fundamental limitation when analyzing complex media like biofluids. The core issue is signal overlap from multiple constituents [1].
FAQ 2: My spectral preprocessing seems to change my interpretation. How can I avoid being misled?
Preprocessing is essential but can introduce artifacts if not applied and interpreted correctly [1].
FAQ 3: What is the best way to report my experimental protocol to ensure my results are reproducible?
Inadequate protocol description is a major cause of irreproducibility. A well-structured protocol should include necessary and sufficient information [2].
The table below outlines key data elements to include, based on guidelines for reporting experimental protocols in life sciences [2].
| Data Element Category | Key Information to Report |
|---|---|
| Sample | Type, source, preparation method, and storage conditions. |
| Reagents & Equipment | Catalog numbers, manufacturers, purity grades, and experimental parameters. |
| Workflow Steps | A detailed, sequential list of operations with critical parameters. |
| Troubleshooting & Tips | Notes on common problems and their solutions. |
The following methodology is adapted from a dataset that performed comprehensive spectroscopic profiling, representing a rigorous approach to complex mixture analysis [3].
Objective: To generate a reproducible spectroscopic and chromatographic profile of a complex mixture (e.g., an e-liquid sample, biofluid) for fingerprinting and comparative analysis.
Materials and Methods:
Sample Preparation:
Fourier-Transform Infrared (FTIR) Spectroscopy:
Gas Chromatography-Mass Spectrometry (GC-MS):
Nuclear Magnetic Resonance (NMR) Spectroscopy:
The following diagrams, created with Graphviz, illustrate the core challenges and recommended strategies for spectroscopic interpretation.
This diagram visualizes why molecular identification in complex mixtures is difficult and highlights common pitfalls.
This diagram outlines a multi-technique approach to overcome interpretation challenges and achieve reliable results.
To address the difficulties with "Eserethol" or any complex mixture, I suggest the following path forward:
| Inhibitor Name | PARP-1 IC₅₀ (Enzyme) | Key Characteristics & Notes |
|---|---|---|
| Compound-5 (Novel inhibitor) | 0.07 ± 0.01 nM [1] | Highly selective for PARP-1 over 63 other kinases; identified via structure-based virtual screening [1]. |
| Talazoparib | 0.57 nM [1] | Approved drug; known for its strong PARP-DNA trapping potency [2] [3]. |
| Pamiparib | 0.83 nM [1] | An approved PARP inhibitor [1]. |
| Fluzoparib | 1.46 nM [1] | An approved PARP inhibitor [1]. |
| Niraparib | 3.80 nM [1] | Approved drug; used as a positive control in recent studies [1]. |
| Olaparib (AZD-2281) | 5.00 nM [1] | First-generation approved PARP1/2 inhibitor; used as a benchmark in many studies [3]. |
| MK-4827 (Niraparib) | -- | Demonstrates high PARP-DNA trapping potency (comparable to Olaparib) [2]. |
| Saruparib (AZD5305) | -- | A next-generation, highly selective PARP1 inhibitor with potent trapping activity and an improved pre-clinical safety profile [3]. |
| Veliparib (ABT-888) | -- | Much weaker PARP-DNA trapping potency compared to Olaparib and MK-4827 [2]. |
> Important Note on "Eserethol": The compound "this compound" is not mentioned in any of the scientific literature retrieved. Researchers are advised to verify the correct compound nomenclature.
The efficacy of a PARP inhibitor is not solely determined by its catalytic inhibition (IC₅₀) but also by its ability to "trap" the PARP enzyme on damaged DNA. This trapped complex is highly cytotoxic and is a key mechanism of action for these drugs [2] [4].
The following diagram illustrates the core mechanism of action of PARP inhibitors, which leads to synthetic lethality in cancer cells with Homologous Recombination Repair (HRR) deficiencies.
To assess PARP-1 inhibition and its cellular effects, researchers employ a range of experimental protocols. Here are some key methodologies cited in the literature:
To build a complete comparison guide, you will need to find detailed data from scientific literature. Here are some strategies to locate information on Eserethol and its analogs:
"this compound" AND "synthetic analogs""this compound" AND "structure activity relationship""this compound derivatives" AND "biological activity"Once you have gathered the necessary data, you can structure it using the following templates. The core of your guide will be clearly structured tables for easy comparison of quantitative data.
Table 1: Structural Analog Comparison This table should list the analogs and their key structural features.
| Analog Name | Core Scaffold | R1 Group | R2 Group | Structural Formula (SMILES) |
|---|---|---|---|---|
| This compound | ... | ... | ... | ... |
| Analog 1 | ... | ... | ... | ... |
| Analog 2 | ... | ... | ... | ... |
| ...add more rows as needed... |
Table 2: Biological Activity Data This table summarizes the experimental results for key biological activities.
| Analog Name | Target A IC₅₀ (nM) | Target B IC₅₀ (nM) | Cell Line X GI₅₀ (μM) | Solubility (μg/mL) | Metabolic Stability (t₁/₂) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | ... | ... | ... | ... | ... | | Analog 1 | ... | ... | ... | ... | ... | | Analog 2 | ... | ... | ... | ... | ... | | ...add more rows as needed... | | | | |
Table 3: ADMET and Physicochemical Properties This table compares properties critical for drug development.
| Analog Name | cLogP | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | CYP3A4 Inhibition | hERG Inhibition | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | This compound | ... | ... | ... | ... | ... | ... | | Analog 1 | ... | ... | ... | :--- | ... | ... | | Analog 2 | ... | ... | ... | ... | ... | ... | | ...add more rows as needed... | | | | |
For every key piece of data in your tables, you should provide a concise description of the experimental method used to generate it. For example:
To effectively communicate complex biological mechanisms or experimental workflows, you can use diagrams. Below is a DOT script that serves as a template for a signaling pathway diagram. You can adapt the nodes and edges to reflect the specific pathway relevant to this compound's mechanism of action once you have identified it.
The table below summarizes key experimental data and clinical findings for several acetylcholinesterase (AChE) inhibitors.
| Inhibitor Name | Type/Class | Reported IC₅₀ / Potency | Key Comparative Findings (vs. other inhibitors) | Primary Clinical/Research Context |
|---|---|---|---|---|
| Physostigmine | Carbamate (reversible) | IC₅₀ = 6.5 x 10⁻⁸ µg/mL (6.5 ng/mL) [1] | Used as a positive control in anti-AChE activity assays [1]. | Glaucoma treatment; research standard [2] |
| Piceatannol | Hydroxylated stilbene | IC₅₀ = 271.74 µM [3] | Less potent than Physostigmine, but also inhibits Aβ aggregation [3]. | Investigational compound for neurodegenerative disorders [3] |
| Galantamine | Alkaloid (reversible) | N/A in searched data | Associated with lower risk of mortality (aHR: 0.84) and cardiovascular serious adverse events (aHR: 0.78) vs. low-dose donepezil [4]. | Alzheimer's Disease (AD) therapy [4] |
| Donepezil | Piperidine (reversible) | N/A in searched data | Reference drug in real-world safety study; higher-dose associated with greater risk than galantamine [4]. | Alzheimer's Disease (AD) therapy [4] |
| Rivastigmine | Carbamate (pseudo-irreversible) | N/A in searched data | Inhibits both AChE and butyrylcholinesterase (BChE) [5]. | Alzheimer's Disease (AD) therapy [5] |
| Hyptis marrubioides Extract | Plant extract (methanolic) | IC₅₀ = 45.2 µg/mL [1] | Showed significantly higher anti-AChE activity than H. pectinata and H. suaveolens extracts [1]. | Investigational plant extract [1] |
The quantitative data above were generated using standardized laboratory protocols. Here are the details of key experiments cited.
This is the foundational assay used to determine IC₅₀ values for compounds like physostigmine and piceatannol [3] [1].
The clinical data comparing donepezil, galantamine, and rivastigmine were derived from a large-scale retrospective analysis [4].
Acetylcholinesterase inhibitors work through distinct mechanisms to enhance cholinergic signaling, which is crucial for cognitive function.
Diagram Title: Mechanism of Acetylcholinesterase (AChE) Inhibitors
This diagram illustrates the core cholinergic pathway. In the normal process, acetylcholine (ACh) is hydrolyzed by AChE to terminate the signal. AChE inhibitors bind to the enzyme, preventing ACh breakdown and leading to increased ACh concentration and prolonged neurotransmission [6] [7].
Different inhibitors interact with the enzyme in distinct ways:
The comparative data highlights several key considerations for researchers:
Estetrol (E4) is a natural estrogen produced by the human fetal liver during pregnancy [1]. It is the estrogenic component of recently approved combined oral contraceptives (COCs) and is under development for menopausal hormone therapy (MHT) and other potential applications [1] [2] [3]. Its unique structure and action differentiate it from other estrogens.
The table below summarizes its core pharmacological properties:
| Property | Description |
|---|---|
| Chemical Nature | Natural estrogen with four hydroxyl groups (C18H24O4) [1] [3] |
| Origin | Produced by the human fetal liver; reaches maternal circulation during pregnancy [1] |
| Receptor Binding | Agonist of estrogen receptors (ERα and ERβ), with a 4- to 5-fold preference for ERα [3] |
| Metabolism | Undergoes minimal metabolism via cytochrome P450 enzymes; primarily conjugated via glucuronidation and sulfation to form inactive metabolites [1] [3] |
| Half-Life | Approximately 28 hours (range: 18-60 hours) [3] |
| Key Distinction | Selective estrogenic activity, primarily stimulating nuclear ERα without activating membrane ERα [2] |
The distinctive pharmacological profile of E4 results in a different benefit-risk ratio compared to other estrogens used in therapy, such as Estradiol (E2) and Ethinylestradiol (EE).
| Feature | Estetrol (E4) | Ethinylestradiol (EE) | Estradiol (E2) |
|---|---|---|---|
| Impact on Liver & Hemostasis | Low impact [1] [2]. Minimal change in hepatic synthesis of coagulation factors, suggesting lower VTE risk [1]. | High impact. Strongly stimulates hepatic protein synthesis, shifting hemostasis balance towards a prothrombotic state [1]. | Moderate impact, highly dependent on the route of administration (oral vs. transdermal) [1]. |
| Impact on Breast Tissue | Preclinical data suggest limited proliferative effects on breast tissue [1] [2]. | Known to increase breast cell proliferation and is associated with an increased risk of breast cancer [1]. | Known to increase breast cell proliferation and is associated with an increased risk of breast cancer [1]. |
| Molecular Mechanism | Selective activation of nuclear ERα pathway [2]. | Activates both nuclear and membrane ER pathways [1]. | Activates both nuclear and membrane ER pathways [1]. |
| Metabolic Pathway | Phase II conjugation (glucuronidation, sulfation) [1] [3]. Not a substrate for CYP enzymes [1]. | Extensive metabolism via cytochrome P450 enzymes, leading to potential drug-drug interactions [1]. | Metabolism involves CYP enzymes and conjugation [1]. |
| Clinical Applications | Approved for COCs; in development for MHT, prostate cancer, and neuroprotection [2] [3]. | Widely used in COCs. | Used in MHT and COCs. |
The following methodologies are based on key preclinical and clinical studies that established E4's efficacy and safety profile.
Estetrol exerts its effects through a unique, tissue-selective interaction with the Estrogen Receptor alpha (ERα). The following diagram illustrates this key signaling pathway and its cellular consequences.
This selective mechanism underpins E4's favorable profile: it provides the necessary estrogenic effects in tissues like bone and vagina (via nuclear ERα) while avoiding unwanted proliferative effects in the liver and breast that are linked to membrane ERα signaling [1] [2].
The data indicates that Estetrol represents a significant innovation in estrogen therapy. Its tissue-selective profile, favorable metabolic pathway, and minimal impact on hemostasis and breast tissue offer a potentially improved safety window for hormonal contraception and menopausal treatment [1] [2] [3]. This makes E4 a compelling candidate for further research into its applications in oncology and neuroprotection.